molecular formula C12H7FN2O B1661906 6-(4-fluorophenoxy)pyridine-3-carbonitrile CAS No. 99902-74-6

6-(4-fluorophenoxy)pyridine-3-carbonitrile

Cat. No.: B1661906
CAS No.: 99902-74-6
M. Wt: 214.19 g/mol
InChI Key: MKYJXKKMJYOEGC-UHFFFAOYSA-N
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Description

6-(4-fluorophenoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C12H7FN2O It is a derivative of pyridine, featuring a nitrile group at the third position and a 4-fluorophenoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenoxy)pyridine-3-carbonitrile typically involves the following steps:

    Nitration of Pyridine: Pyridine is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amine group.

    Cyanation: The amine group is converted to a nitrile group using reagents such as cyanogen bromide.

    Substitution: The 4-fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amines.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

6-(4-fluorophenoxy)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of new materials with specific properties.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenoxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary widely depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)
  • 3-Pyridinecarbonitrile, 6-(4-bromophenoxy)
  • 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)

Uniqueness

6-(4-fluorophenoxy)pyridine-3-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as its reactivity and binding affinity in biological systems. Fluorine atoms can enhance the metabolic stability of compounds and improve their pharmacokinetic properties, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

6-(4-fluorophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYJXKKMJYOEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50244316
Record name 3-Pyridinecarbonitrile, 6-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-74-6
Record name 3-Pyridinecarbonitrile, 6-(4-fluorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 6-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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